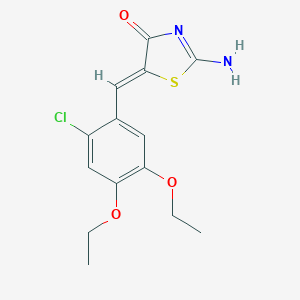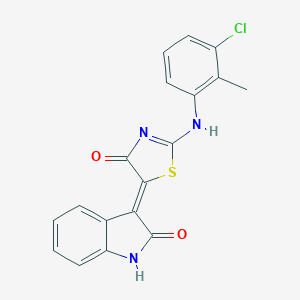![molecular formula C23H19N5OS B308150 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308150.png)
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-kB pathway. It has also been shown to interact with specific targets such as beta-amyloid and caspase-3.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, it has been found to reduce amyloid-beta aggregation, improve cognitive function, and reduce oxidative stress. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate multiple signaling pathways, and its interaction with specific targets. However, the limitations include its unknown mechanism of action, its potential toxicity, and the need for further research to fully understand its therapeutic potential.
Future Directions
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action, its potential toxicity, and its therapeutic applications in various diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of specific diseases. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminopyridine, 4-methylbenzenethiol, and 2-chloro-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through crystallization or chromatography.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, it has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB.
properties
Molecular Formula |
C23H19N5OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H19N5OS/c1-15-9-11-16(12-10-15)14-30-23-26-22-20(27-28-23)17-6-2-3-7-18(17)25-21(29-22)19-8-4-5-13-24-19/h2-13,21,25H,14H2,1H3 |
InChI Key |
OJJTWNSBTKCKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=N5)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CC=N5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6E)-2-methoxy-6-[(2E)-2-(8-phenylmethoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308067.png)
![Ethyl 4-[5-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B308068.png)
![3-(Ethylthio)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308071.png)
![7-Acetyl-3-(pentylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308072.png)
![7-Acetyl-6-(4-methoxy-3-methylphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308075.png)
![3-[(Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308076.png)
![5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308078.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308080.png)
![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)
![4-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2,6-dimethoxyphenyl acetate](/img/structure/B308085.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308086.png)
![Ethyl (2-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}phenoxy)acetate](/img/structure/B308087.png)
